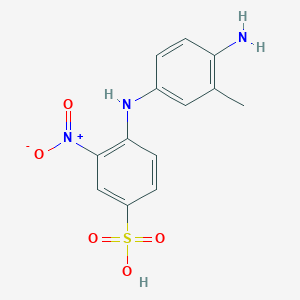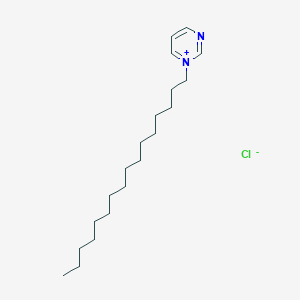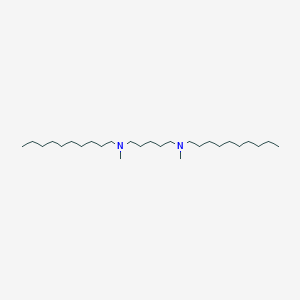
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine is an organic compound that belongs to the class of diamines. This compound features two secondary amine functional groups, which are attached to a pentane backbone. The presence of long decyl chains and methyl groups on the nitrogen atoms makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine typically involves the reaction of N1,N~5~-dimethylpentane-1,5-diamine with decyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms attack the carbon atoms of the decyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Scientific Research Applications
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N1,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The long decyl chains may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~5~-Dimethylpentane-1,5-diamine: Lacks the long decyl chains, making it less hydrophobic.
N~1~,N~5~-Didodecyl-N~1~,N~5~-dimethylpentane-1,5-diamine: Similar structure but with longer dodecyl chains, which may enhance its hydrophobic properties.
Uniqueness
N~1~,N~5~-Didecyl-N~1~,N~5~-dimethylpentane-1,5-diamine is unique due to its specific combination of decyl chains and methyl groups on the nitrogen atoms. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
58293-42-8 |
|---|---|
Molecular Formula |
C27H58N2 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N,N'-didecyl-N,N'-dimethylpentane-1,5-diamine |
InChI |
InChI=1S/C27H58N2/c1-5-7-9-11-13-15-17-20-24-28(3)26-22-19-23-27-29(4)25-21-18-16-14-12-10-8-6-2/h5-27H2,1-4H3 |
InChI Key |
CEDYJALBHLKAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)CCCCCN(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
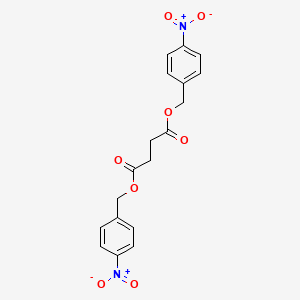
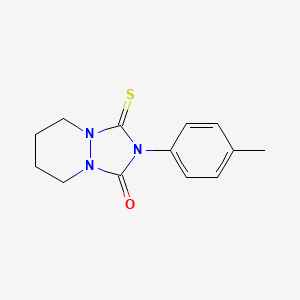



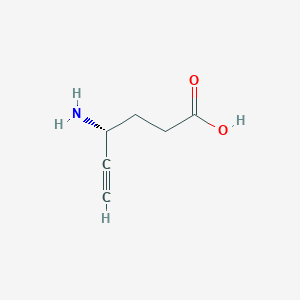
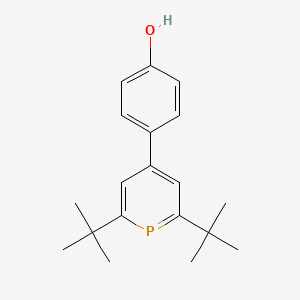
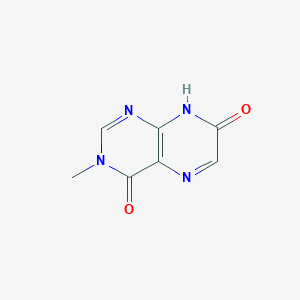
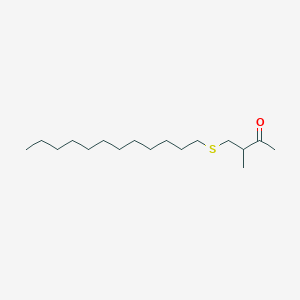
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
